N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide

Description

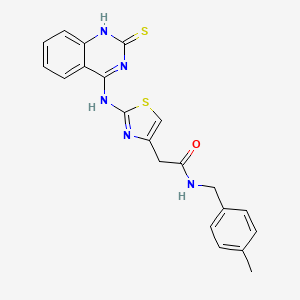

The compound N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide features a thiazole core substituted at the 4-position with an acetamide group linked to a 4-methylbenzyl moiety. The 2-position of the thiazole is functionalized with an amino group connected to a 2-thioxo-1,2-dihydroquinazoline heterocycle.

Properties

Molecular Formula |

C21H19N5OS2 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |

InChI |

InChI=1S/C21H19N5OS2/c1-13-6-8-14(9-7-13)11-22-18(27)10-15-12-29-21(23-15)26-19-16-4-2-3-5-17(16)24-20(28)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,28) |

InChI Key |

OBXKSTSBVHWUQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |

Origin of Product |

United States |

Biological Activity

N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings on its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a quinazolinone moiety, and an acetamide group. The presence of sulfur in the thiazole and thioxo groups contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

- In vitro Studies : The compound was evaluated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). It exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells. Flow cytometry analysis showed increased annexin V positivity, suggesting that the compound promotes apoptotic pathways . Additionally, it was found to inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Activity Against Bacteria : In vitro assays demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 30 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Methyl group | Enhances anticancer activity | Increased lipophilicity improves cell uptake. |

| Thiazole ring | Critical for antimicrobial action | Essential for interaction with bacterial targets. |

| Quinazolinone moiety | Contributes to cytotoxicity | Modifications can lead to increased potency. |

Research indicates that modifications to the quinazolinone core can significantly influence both anticancer and antimicrobial activities. For instance, substituents at specific positions on the ring have been shown to enhance efficacy against various cancer cell lines while maintaining low toxicity towards normal cells .

Case Studies

- HeLa Cell Line Study : In a controlled experiment, this compound was tested against HeLa cells. Results indicated an IC50 of 8 µM, demonstrating its potential as a therapeutic agent in cervical cancer treatment .

- A549 Cell Line Study : Another study focused on A549 cells revealed that the compound inhibited cell growth by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be 7 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its thioxo-dihydroquinazoline-thiazole-acetamide framework. Below is a comparison with structurally related compounds from the evidence:

Key Observations:

- Heterocyclic Variations : The target compound’s thioxo-dihydroquinazoline group distinguishes it from analogs with pyridine (HQ007), bicycloheptane (17d), or simpler aryl groups .

- Substituent Effects : The 4-methylbenzyl group may improve lipophilicity compared to methoxybenzyl () or methylthiazole () substituents, influencing membrane permeability.

Preparation Methods

Synthesis of 2-Thioxo-1,2-Dihydroquinazolin-4-Amine (Quinazolinone Core)

The thioquinazolinone moiety is synthesized from isatoic anhydride , a common precursor for quinazolinone derivatives.

Step 1: Formation of 2-Aminobenzamide

Isatoic anhydride reacts with ammonium hydroxide in ethanol under reflux to yield 2-aminobenzamide. This intermediate is critical for cyclization into the quinazolinone scaffold.

Step 2: Cyclization with Carbon Disulfide

2-Aminobenzamide is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at 60–70°C for 6–8 hours. This step introduces the thioxo group at position 2 and forms the dihydroquinazolinone ring.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| CS₂, KOH | Ethanol | 65°C | 7 hrs | 85–90% |

Preparation of 2-Chloro-N-(4-Methylbenzyl)Acetamide (Acetamide Side Chain)

The 4-methylbenzyl-substituted acetamide is synthesized via nucleophilic acyl substitution :

Step 1: Reaction of Chloroacetyl Chloride with 4-Methylbenzylamine

Chloroacetyl chloride is added dropwise to a solution of 4-methylbenzylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is used to neutralize HCl, yielding 2-chloro-N-(4-methylbenzyl)acetamide.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chloroacetyl chloride | DCM | 0–5°C | 2 hrs | 92–95% |

Thiazole Ring Formation and Coupling

The thiazole-acetamide intermediate is synthesized via Hantzsch thiazole synthesis , followed by coupling with the quinazolinone core.

Step 1: Synthesis of 2-Aminothiazole-4-Acetamide

A mixture of thiourea, 2-chloro-N-(4-methylbenzyl)acetamide, and ethanol is refluxed for 4–6 hours. The reaction proceeds via cyclization, forming the thiazole ring with an acetamide substituent at position 4.

Step 2: Coupling with Quinazolinone

The 2-aminothiazole-4-acetamide reacts with 2-thioxo-1,2-dihydroquinazolin-4-amine in dimethylformamide (DMF) at 80–90°C for 12–14 hours. Potassium carbonate (K₂CO₃) facilitates the nucleophilic substitution, linking the thiazole’s amino group to the quinazolinone’s C4 position.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | DMF | 85°C | 13 hrs | 70–75% |

Optimization of Reaction Conditions

Temperature and Solvent Effects

pH Control in Cyclization Steps

Maintaining alkaline conditions (pH 10–12) during quinazolinone formation prevents side reactions, such as hydrolysis of the thioxo group.

Characterization and Analytical Data

Spectroscopic Confirmation

Mass Spectrometry

Challenges and Troubleshooting

Byproduct Formation

Low Coupling Efficiency

-

Issue : Steric hindrance from the 4-methylbenzyl group reduces reactivity.

-

Resolution : Increasing reaction temperature to 90°C improves kinetics.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Hantzsch Synthesis | 70–75% | >98% | Scalable, fewer side reactions |

| Direct Alkylation | 60–65% | 95–97% | Simpler workflow |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling thiazole and quinazolinone precursors. A common approach uses reflux conditions with ethanol or acetic acid as solvents, as seen in analogous thiazole-acetamide syntheses (e.g., condensation of 2-aminothiazoles with activated carbonyl groups under acidic conditions) . Optimization includes varying reaction time (4–8 hours), temperature (80–100°C), and stoichiometric ratios (1:1 to 1:1.2 for amine:carbonyl). Yield improvements (e.g., 34.5% to 98.7% in similar compounds) are achieved via catalysts like EDCI/HOBt or solvent polarity adjustments .

Q. How can structural characterization of this compound be performed to confirm its purity and molecular identity?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, thiazole protons at δ 7.1–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray crystallography : For unambiguous confirmation, employ SHELX programs for single-crystal refinement (e.g., SHELXL for small-molecule structures) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology : Start with in vitro assays:

- Antimicrobial activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer potential : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

- Methodology :

- Core modifications : Introduce substituents at the 4-methylbenzyl (e.g., halogens for lipophilicity) or thiazole (e.g., electron-withdrawing groups for stability) positions .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or COX-2) .

- Data analysis : Compare IC values across derivatives to identify critical functional groups (e.g., methoxy groups improving antioxidant activity in analogs) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to rule out false negatives/positives.

- Meta-analysis : Cross-reference data with PubChem or ChEMBL entries for analogous compounds to identify trends .

Q. How can crystallographic challenges (e.g., poor diffraction or twinning) be addressed during X-ray analysis?

- Methodology :

- Crystal optimization : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to improve crystal quality .

- Data processing : Apply SHELXD for structure solution and SHELXL for refinement, particularly for twinned data (e.g., HKLF 5 format for twin refinement) .

- Validation : Check R-factor convergence (target <0.05) and validate via PLATON or CCDC tools .

Q. What computational methods are effective in predicting the environmental fate or toxicity of this compound?

- Methodology :

- QSAR models : Use EPI Suite or TEST software to estimate biodegradability and ecotoxicity (e.g., LC for fish or Daphnia) .

- Molecular dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) using GROMACS .

- High-throughput screening : Leverage Tox21 or ToxCast data for preliminary risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.